molecular formula C25H35N3 B14484561 5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- CAS No. 64097-63-8

5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)-

Cat. No.: B14484561
CAS No.: 64097-63-8
M. Wt: 377.6 g/mol
InChI Key: ZSSZMECGPJBNIW-UHFFFAOYSA-N
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Description

5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- is a tricyclic compound with a seven-membered ring structure. It is commonly used as an intermediate or starting material in the synthesis of various pharmacologically important compounds, including anticonvulsant drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- typically involves multiple steps. One common synthetic route includes:

    Sonogashira Coupling: Preparation of an ethynylaniline.

    Pseudo-intramolecular Hydrohalogenation: Formation of the intermediate.

    Buchwald–Hartwig Coupling: Construction of the dibenzazepine ring.

    Suzuki–Miyaura Coupling: Arylation at the 10-position.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar multi-step processes as described above, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated compounds.

Scientific Research Applications

5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-2-(1-piperidinylmethyl)- involves its interaction with various molecular targets and pathways. It acts as an organic electrophile in reactions and can cause esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis .

Properties

CAS No.

64097-63-8

Molecular Formula

C25H35N3

Molecular Weight

377.6 g/mol

IUPAC Name

N,N-dimethyl-3-[3-(piperidin-1-ylmethyl)-5,6-dihydrobenzo[b][1]benzazepin-11-yl]propan-1-amine

InChI

InChI=1S/C25H35N3/c1-26(2)15-8-18-28-24-10-5-4-9-22(24)12-13-23-19-21(11-14-25(23)28)20-27-16-6-3-7-17-27/h4-5,9-11,14,19H,3,6-8,12-13,15-18,20H2,1-2H3

InChI Key

ZSSZMECGPJBNIW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)CN4CCCCC4

Origin of Product

United States

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